Cas no 1780562-98-2 (5-Bromo-4H-benzo[d][1,3]dioxine)

5-Bromo-4H-benzo[d][1,3]dioxine is a brominated heterocyclic compound featuring a benzo[d][1,3]dioxine core structure. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in cross-coupling reactions and as a precursor for further functionalization. The presence of the bromine atom at the 5-position enhances its utility in palladium-catalyzed transformations, such as Suzuki or Buchwald-Hartwig couplings. Its stable dioxine framework also makes it a valuable scaffold for developing biologically active molecules. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications.
5-Bromo-4H-benzo[d][1,3]dioxine structure
1780562-98-2 structure
Product Name:5-Bromo-4H-benzo[d][1,3]dioxine
CAS No:1780562-98-2
MF:C8H7BrO2
MW:215.043981790543
CID:4937772
Update Time:2025-05-28

5-Bromo-4H-benzo[d][1,3]dioxine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4H-benzo[d][1,3]dioxine
    • Inchi: 1S/C8H7BrO2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-3H,4-5H2
    • InChI Key: CNWVGGDFCRJERC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1COCO2

Computed Properties

  • Exact Mass: 213.96294 g/mol
  • Monoisotopic Mass: 213.96294 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 18.5
  • Molecular Weight: 215.04

5-Bromo-4H-benzo[d][1,3]dioxine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019100504-1g
5-Bromo-4h-benzo[d][1,3]dioxine
1780562-98-2 95%
1g
514.80 USD 2021-06-17
Alichem
A019100504-5g
5-Bromo-4h-benzo[d][1,3]dioxine
1780562-98-2 95%
5g
1,714.68 USD 2021-06-17

Additional information on 5-Bromo-4H-benzo[d][1,3]dioxine

Research Briefing on 5-Bromo-4H-benzo[d][1,3]dioxine (CAS: 1780562-98-2): Recent Advances and Applications in Chemical Biology and Medicine

5-Bromo-4H-benzo[d][1,3]dioxine (CAS: 1780562-98-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the bromine substitution and the benzo[d][1,3]dioxine scaffold, make it a promising candidate for the development of novel pharmaceuticals targeting various diseases.

Recent studies have explored the synthetic pathways for 5-Bromo-4H-benzo[d][1,3]dioxine, highlighting its efficient preparation through palladium-catalyzed cross-coupling reactions and other modern synthetic techniques. These methods have enabled the production of high-purity samples, facilitating further biological evaluation. The compound's reactivity and stability under physiological conditions have also been investigated, providing insights into its potential as a drug-like molecule.

In terms of biological activity, 5-Bromo-4H-benzo[d][1,3]dioxine has demonstrated promising results in preliminary screenings. Research indicates that it exhibits moderate to strong inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Additionally, its interaction with specific protein targets has been studied using computational docking and molecular dynamics simulations, revealing key binding motifs that could be optimized for enhanced efficacy.

One of the most exciting developments is the compound's potential in oncology. Recent in vitro studies have shown that 5-Bromo-4H-benzo[d][1,3]dioxine can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. Mechanistic studies suggest that this effect may be mediated through the modulation of reactive oxygen species (ROS) levels and the activation of pro-apoptotic signaling pathways. These findings position the compound as a candidate for further preclinical evaluation in cancer therapy.

Despite these promising results, challenges remain in the development of 5-Bromo-4H-benzo[d][1,3]dioxine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Ongoing research is focused on derivatizing the core scaffold to improve these pharmacokinetic properties while retaining or enhancing its biological activity.

In conclusion, 5-Bromo-4H-benzo[d][1,3]dioxine (CAS: 1780562-98-2) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its diverse biological activities and potential therapeutic applications warrant continued investigation. Future research directions may include the development of more potent analogs, detailed mechanistic studies, and in vivo efficacy evaluations to fully realize its potential as a drug candidate.

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